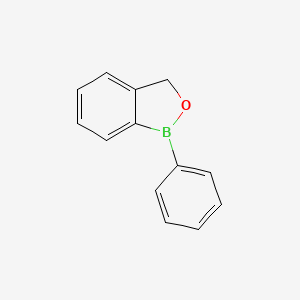
1-phenyl-3H-2,1-benzoxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, known for their unique structural features and versatile applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole typically involves the reaction of phenylboronic acid with o-aminophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxaborole structure .
Industrial Production Methods: Industrial production methods for 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or organometallic reagents.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antifungal and antibacterial agent.
Medicine: It is explored for its therapeutic potential in treating skin conditions and other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Wirkmechanismus
The mechanism of action of 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Uniqueness: 1-Phenyl-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H11BO |
|---|---|
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
1-phenyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO/c1-2-7-12(8-3-1)14-13-9-5-4-6-11(13)10-15-14/h1-9H,10H2 |
InChI-Schlüssel |
QYBWJCGUESPQBA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2CO1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















